Trihexyltetradecylphosphonium chloride
Overview
Description
Trihexyltetradecylphosphonium chloride ([P6,6,6,14]Cl) is a type of ionic liquid (IL) known for its unique physicochemical properties. It is studied extensively for its potential applications in various fields, including solvent systems and catalysis. The interest in this compound lies in its stability, non-volatility, and unique solvation capabilities.
Synthesis Analysis
The synthesis of trihexyltetradecylphosphonium chloride can involve anion metathesis using sodium octylsulfosuccinate salt to produce the ionic liquid with the desired anionic counterpart. This process confirms the molecular structure through techniques like 1H NMR and elemental analysis, ensuring the successful formation of the compound (Ziyada et al., 2011).
Molecular Structure Analysis
A comprehensive understanding of the molecular structure of trihexyltetradecylphosphonium chloride has been achieved through spectroscopic characterization and density functional theory (DFT) calculations. Experiments using IR and NMR spectroscopies, alongside DFT calculations, have elucidated the structure and intermolecular interactions within the compound. These studies have shown a strong correlation between experimental spectroscopic data and computational spectra, affirming the molecular structure and presence of hydrogen bonds between chloride ions and the phosphonium cation (Balci & Uzun, 2016).
Chemical Reactions and Properties
Trihexyltetradecylphosphonium chloride demonstrates a variety of chemical behaviors under different conditions. For instance, it readily undergoes deuterium isotope exchange reactions in deuterated solvents and reacts with sodium salts of substituted benzoates through direct SN2 carboxylate alkylation to form esters, showcasing its reactivity and potential for various chemical transformations (Tseng, Kan, & Chu, 2007).
Physical Properties Analysis
Studies involving multiscale modeling and molecular dynamics simulations have provided insights into the physical properties of trihexyltetradecylphosphonium chloride. The research has validated models against experimental data for properties such as liquid density, volume expansivity, and isothermal compressibility. These studies highlight the ability of the compound to capture local intermolecular structures and nonlocal experimental thermodynamics over a wide temperature range (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of trihexyltetradecylphosphonium chloride, particularly in relation to its solvation and interaction with other chemicals, have been explored through molecular dynamics simulations and experimental studies. These investigations provide detailed insights into the structural arrangement of ions and molecules in mixtures, revealing the effects of composition on charge and polarity orderings. Such studies are crucial for understanding the solvation dynamics and rotational behavior in various solvent systems, including methanol (Gupta, Sharma, & Kashyap, 2015).
Scientific Research Applications
Phase Behavior and Miscibility
THPC has been identified to form mutually immiscible ionic liquid systems, such as with 1-alkyl-3-methylimidazolium chloride, which are also immiscible with diverse solvents including water and alkanes. This property makes THPC a candidate for applications in biphasic systems and separation processes (Arce et al., 2006).
Thermodynamic Properties
Studies on THPC, including its acetate and bis{(trifluoromethyl)sulfonyl}amide variants, have been conducted to understand the influence of pressure and anion type on its properties. The research has determined densities across temperature and pressure ranges, providing insights into its compressibility, expansivity, and thermal pressure coefficient, which are crucial for industrial applications (Esperança et al., 2006).
Environmental Remediation
THPC has been utilized in the extraction of phenolic compounds from aqueous solutions, demonstrating high efficiency and offering a novel approach to environmental remediation. Its strong paramagnetism, attributed to its tetrachloroferrate(III) derivative, facilitates a magnetic extraction technique, enhancing its utility in cleaning up contaminated water and soil (Deng et al., 2011).
Metal Extraction and Recovery
The ionic liquid has been studied for the recovery of metals such as cobalt and manganese from nickel laterite leach solutions containing chloride, demonstrating its effectiveness in selectively extracting these metals, which is significant for the metallurgical industry (Zhu et al., 2017). Moreover, its high CO2 solubility has been explored, showcasing its potential in gas separation processes and CO2 capture, contributing to efforts in reducing greenhouse gas emissions (Carvalho et al., 2010).
Lubrication and Material Engineering
In material engineering, THPC has been analyzed for its performance under minimum quantity lubrication conditions in hard turning processes, revealing its influence on tool wear, surface roughness, and chip morphology, which is crucial for manufacturing and machining industries (Pandey et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
trihexyl(tetradecyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.ClH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGIZYNVAZYOH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047944 | |
Record name | Trihexyltetradecylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexyltetradecylphosphonium chloride | |
CAS RN |
258864-54-9 | |
Record name | Trihexyltetradecylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trihexyl(tetradecyl)phosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.209.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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